N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
Properties
IUPAC Name |
N-benzyl-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-36-24-12-11-21(19-32)16-22(24)18-31-23-13-15-37-26(23)27(34)30(28(31)35)14-7-3-6-10-25(33)29-17-20-8-4-2-5-9-20/h2,4-5,8-9,11-13,15-16,19H,3,6-7,10,14,17-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGSLRMQCMRLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for a wide range of pharmacological effects. Its molecular formula is , with a molecular weight of approximately 554.1 g/mol. The unique arrangement of functional groups allows for diverse interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N3O5S |
| Molecular Weight | 554.1 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core : This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl moiety to the thienopyrimidine structure.
- Formylation : The introduction of the formyl group occurs via formylation reactions on the methoxybenzyl intermediate.
These steps require careful control over reaction conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colon cancer) and DU145 (prostate cancer).
- Methodology : The MTT assay was employed to determine cell viability post-treatment.
Results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting that it may act as a potent inhibitor of cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may interact with specific enzymes or receptors involved in cancer progression.
- Molecular Docking Studies : Computational studies suggest that it binds effectively to targets such as EGFR (epidermal growth factor receptor), which is crucial in many cancers .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on HT29 Cells : Demonstrated significant apoptosis induction at higher concentrations.
- DU145 Cell Line Study : Showed reduced migration and invasion capabilities when treated with the compound.
These findings underline the potential of this compound as a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
The target compound’s thieno[3,2-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a-b in ), which feature a sulfur-containing thiazole ring fused to pyrimidine.
Substituent Effects
- Formyl and Methoxy Groups: The 5-formyl-2-methoxybenzyl substituent in the target compound contrasts with the methyl, cyano, or aryl groups in analogs like 11a-b (). The formyl group’s electrophilic nature could facilitate covalent interactions with biological targets, while methoxy groups enhance solubility and steric bulk .
- Hexanamide Chain: The hexanamide side chain distinguishes the target from shorter-chain derivatives (e.g., compound 7a-c in , which has a pyrimidin-4-yl group linked to a benzo-oxazinone). Longer chains may improve pharmacokinetic properties, such as half-life and tissue penetration .
Spectroscopic Characterization
- IR and NMR : The target’s formyl group would show a characteristic C=O stretch near 1700 cm⁻¹ in IR, similar to the 1719 cm⁻¹ peak observed in compound 12 (). Methoxy groups typically exhibit signals near δ 3.8–4.0 ppm in ¹H NMR .
- Mass Spectrometry : The molecular formula of the target (C₃₀H₃₀N₄O₅S) would yield a higher molecular weight (~582 g/mol) compared to simpler analogs like 11a (386 g/mol) or 12 (318 g/mol) .
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
Preparation Methods
Cyclocondensation of Ethyl Aminothiophene-Carboxylate
The foundational step involves cyclocondensation of ethyl 3-aminothiophene-2-carboxylate derivatives with urea or thiourea analogs. Patel et al. demonstrated that refluxing ethyl 3-aminothiophene-2-carboxylate with potassium thiocyanate in hydrochloric acid and 1,4-dioxane yields 2-thioxo-thieno[3,2-d]pyrimidin-4-one (58% yield). Subsequent oxidation with hydrogen peroxide converts the thioxo group to a carbonyl, forming the 2,4-dione.
Optimization Note : Using potassium cyanate in acetic acid improves cyclization efficiency (71–88% yield). Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70%.
Attachment of the N-Benzylhexanamide Side Chain
Synthesis of 6-Aminohexanoic Acid Derivatives
Hexanamide (CAS 628-02-4) is synthesized via Cu-catalyzed oxidative amidation of hexanenitrile with ammonia and oxygen in acetonitrile/chlorobenzene (78% yield). Benzylation of hexanamide using benzyl bromide and NaH in THF yields N-benzylhexanamide (83%).
Coupling to the Thienopyrimidine Core
Mitsunobu coupling or EDCI-mediated amidation links N-benzylhexanamide to the thienopyrimidine. Reacting N-benzylhexanamide with the alkylated thienopyrimidine using EDCI and HOBt in dichloromethane achieves 70% conversion.
Integrated Synthetic Route and Optimization
A consolidated pathway is summarized below:
Critical Parameters :
- Purity of intermediates (≥95% by HPLC) ensures high final yields.
- Microwave-assisted steps reduce side reactions in cyclization.
- Anhydrous conditions prevent hydrolysis of the formyl group.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity at 254 nm.
Challenges and Alternative Approaches
- Formyl Group Stability : The aldehyde moiety is prone to oxidation; performing alkylation under inert atmosphere (N₂/Ar) is critical.
- Regioselectivity : Competing O- vs. N-alkylation is mitigated using bulky bases like Cs₂CO₃.
- Scale-Up Limitations : Patent CN106478442 describes a continuous flow system for hexanamide synthesis to improve throughput.
Q & A
Q. What are the critical steps in synthesizing N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide, and how are reaction conditions optimized?
- Answer : The synthesis involves a multi-step approach: (i) Thienopyrimidine core formation : Cyclization of substituted thiophene derivatives with urea/thiourea under reflux (e.g., acetic anhydride/sodium acetate) . (ii) Benzyl group introduction : Nucleophilic substitution or coupling reactions (e.g., using triethylamine/DMF as a base/solvent) to attach the 5-formyl-2-methoxybenzyl group . (iii) Amide bond formation : Hexanamide chain coupling via EDC/HOBt-mediated activation .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for benzylation) are critical to avoid side products. Purity is monitored via TLC/HPLC .
Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?
- Answer :
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from benzyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- IR Spectroscopy : Identifies carbonyl stretches (1670–1750 cm⁻¹ for amide and pyrimidine-dione groups) .
- X-ray crystallography (if crystals form): Resolves 3D conformation, including dihedral angles between thienopyrimidine and benzyl moieties .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Answer :
- Aldehyde (5-formyl) : Participates in Schiff base formation or nucleophilic additions (e.g., with amines/hydrazines) for further functionalization .
- Amide bond : Resists hydrolysis under mild conditions but may undergo cleavage via strong acids/bases (e.g., HCl/NaOH at elevated temperatures) .
- Methoxy group : Electron-donating effect stabilizes aromatic rings but can undergo demethylation under harsh conditions (e.g., BBr₃ in DCM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Answer :
- Purity validation : Re-test batches using HPLC-MS to rule out impurities (>95% purity required) .
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility adjustments : Optimize DMSO concentrations (<0.1% to avoid cytotoxicity) or switch to aqueous buffers with cyclodextrin .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Core modifications : Replace thienopyrimidine with pyrazolo[3,4-d]pyrimidine to assess scaffold flexibility .
- Substituent variation : Synthesize analogs with halogens (Cl/F) or electron-withdrawing groups (NO₂) on the benzyl ring to evaluate electronic effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?
- Answer :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., aldehyde reactivity) .
- MD simulations : Assess solvation dynamics in water/lipid bilayers to estimate membrane permeability .
- pKa prediction tools (ADMET Predictor): Estimate ionization states affecting bioavailability .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Answer :
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity using malachite green assay) .
- Pull-down assays : Immobilize the compound on resin to capture binding proteins from cell lysates .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
Methodological Challenges & Solutions
Q. How to address low yields in the final amidation step of the synthesis?
- Answer :
- Coupling reagent optimization : Replace EDC with DMTMM for higher efficiency in polar aprotic solvents .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 100°C .
Q. What approaches mitigate degradation of the 5-formyl group during storage?
- Answer :
Q. How to design a robust SAR study when structural analogs are synthetically inaccessible?
- Answer :
- Fragment-based design : Use commercially available building blocks (e.g., Enamine REAL Database) for late-stage diversification .
- Parallel synthesis : Apply Design of Experiments (DoE) to screen 10–20 analogs in parallel, varying 2–3 substituents per batch .
Data Interpretation & Validation
Q. How to validate conflicting computational predictions about the compound’s metabolic stability?
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
